molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0

DL-[1,2-13C2]glyceraldehyde

Cat. No.: B583790
CAS No.: 478529-51-0
M. Wt: 92.063
InChI Key: MNQZXJOMYWMBOU-ZKDXJZICSA-N
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Description

DL-[1,2-13C2]glyceraldehyde is a labeled form of glyceraldehyde, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is a simple monosaccharide and serves as an important biochemical tool in various research fields. Its molecular formula is C3H6O3, and it has a molecular weight of 92.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-[1,2-13C2]glyceraldehyde can be synthesized through the oxidation of an equimolar mixture of D-fructose and L-sorbose using lead tetraacetate in acetic acid. The reaction yields a formic acid-glycolic acid diester of glyceraldehyde, which is then hydrolyzed with dilute acid to obtain the final product .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions.

Chemical Reactions Analysis

Types of Reactions: DL-[1,2-13C2]glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-[1,2-13C2]glyceraldehyde is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some key applications include:

Comparison with Similar Compounds

    DL-glyceraldehyde: The non-labeled form of glyceraldehyde.

    D-glyceraldehyde: The D-isomer of glyceraldehyde.

    L-glyceraldehyde: The L-isomer of glyceraldehyde.

Uniqueness: DL-[1,2-13C2]glyceraldehyde is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .

Properties

IUPAC Name

2,3-dihydroxy(1,2-13C2)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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